

Structural analysis of Tubulin polymerization-IN-60 binding to tubulin

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Compound of Interest

Compound Name: *Tubulin polymerization-IN-60*

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Structural Analysis of D-64131 Binding to Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of the interaction between the tubulin polymerization inhibitor D-64131 and its target, the tubulin heterodimer. D-64131 is a potent antimitotic agent that binds to the colchicine binding site on β -tubulin, leading to the destabilization of microtubules and cell cycle arrest in the M-phase. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the inhibitor's mechanism of action and the experimental workflow used to characterize it.

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction of D-64131 with tubulin and its effects on cancer cell lines.

Parameter	Value	Cell Line/System	Reference
Tubulin Polymerization Inhibition (IC50)	0.53 μ M	Purified Bovine Brain Tubulin	[1]
Cell Proliferation Inhibition (Mean IC50)	62 nM	Panel of 12-14 different cancer cell lines	[1]
Cell Proliferation Inhibition (IC50) - U373	74 nM	U373 (Glioblastoma)	[1]
Cell Cycle Arrest (IC50) - U373	62.7 nM	U373 (Glioblastoma)	[1]
Crystal Structure Resolution	2.55 Å	Tubulin-D64131 Complex (PDB ID: 6K9V)	[2][3]

Structural Insights from X-ray Crystallography

The crystal structure of the tubulin-D64131 complex (PDB ID: 6K9V) reveals that D-64131 binds to the colchicine binding site located at the interface between the α - and β -tubulin subunits, primarily within the β -tubulin monomer[2][3]. The indole nucleus of D-64131 is a key structural feature for its binding and activity[4][5][6][7]. The binding of D-64131 induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This leads to the disruption of the microtubule network, mitotic spindle formation, and ultimately, cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and activity of tubulin inhibitors like D-64131.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by the absorbance at 340 nm.

Protocol:

- Reagent Preparation:
 - Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, 5% glycerol) to a final concentration of 3 mg/mL[8].
 - Prepare a stock solution of D-64131 in DMSO. Further dilute the compound in G-PEM buffer to various concentrations (e.g., 0.1 μM to 10 μM).
- Assay Procedure:
 - Add 100 μL of the reconstituted tubulin solution to the wells of a pre-warmed 96-well plate.
 - Add the test compound at varying concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine)[8].
 - Immediately place the plate in a microplate reader pre-heated to 37°C.
 - Measure the absorbance at 340 nm every 60 seconds for 60 minutes[8].
- Data Analysis:
 - Plot the absorbance as a function of time for each concentration.
 - Determine the initial rate of polymerization for each concentration.
 - Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by measuring the absorbance.

Protocol:

- **Cell Culture:**
 - Plate cancer cells (e.g., HeLa, U373) in 96-well plates at a density of 3000–6000 cells per well and allow them to attach overnight.
- **Compound Treatment:**
 - Treat the cells with various concentrations of D-64131 for 72 hours. Include a vehicle control (DMSO).
- **MTT Incubation:**
 - Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2–4 hours at 37°C.
- **Formazan Solubilization:**
 - Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:**
 - Measure the absorbance at 595 nm using a microplate reader[8].
- **Data Analysis:**
 - Calculate the percentage of cell viability relative to the vehicle-treated control.

- Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Staining of Microtubules

This technique visualizes the effect of a compound on the cellular microtubule network.

Protocol:

- Cell Culture and Treatment:
 - Grow cells on glass coverslips in a 12-well plate to about 60% confluency.
 - Treat the cells with the desired concentration of D-64131 for 24 hours.
- Fixation and Permeabilization:
 - Fix the cells with ice-cold methanol at -20°C for 5-10 minutes[8].
 - Wash the cells three times with PBS.
- Blocking:
 - Block the cells with 3% BSA in PBS for 1 hour at room temperature.
- Antibody Staining:
 - Incubate the cells with a primary antibody against α -tubulin (e.g., clone DM1A) diluted in blocking buffer for 1 hour at room temperature.
 - Wash the cells three times with PBS.
 - Incubate the cells with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
- Mounting and Imaging:
 - Wash the cells three times with PBS.

- Mount the coverslips onto microscope slides using an antifade mounting medium.
- Visualize the microtubule network using a fluorescence microscope[8].

Cell Cycle Analysis

This assay determines the effect of a compound on cell cycle progression.

Principle: The DNA content of cells is measured by flow cytometry after staining with a fluorescent dye like propidium iodide (PI). Cells in G1 phase have 2N DNA content, while cells in G2/M phase have 4N DNA content.

Protocol:

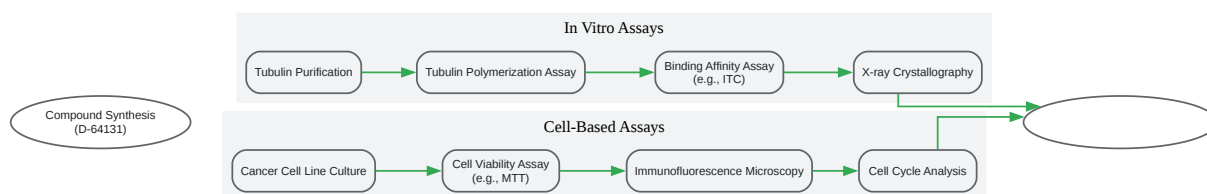
- Cell Culture and Treatment:
 - Treat cells with D-64131 at various concentrations for 24 hours.
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and wash with PBS.
 - Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
 - Incubate the cells on ice for at least 30 minutes.
- Staining:
 - Wash the cells with PBS.
 - Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry:
 - Analyze the DNA content of the cells using a flow cytometer.

- Data Analysis:
 - Generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the characterization of a tubulin polymerization inhibitor.

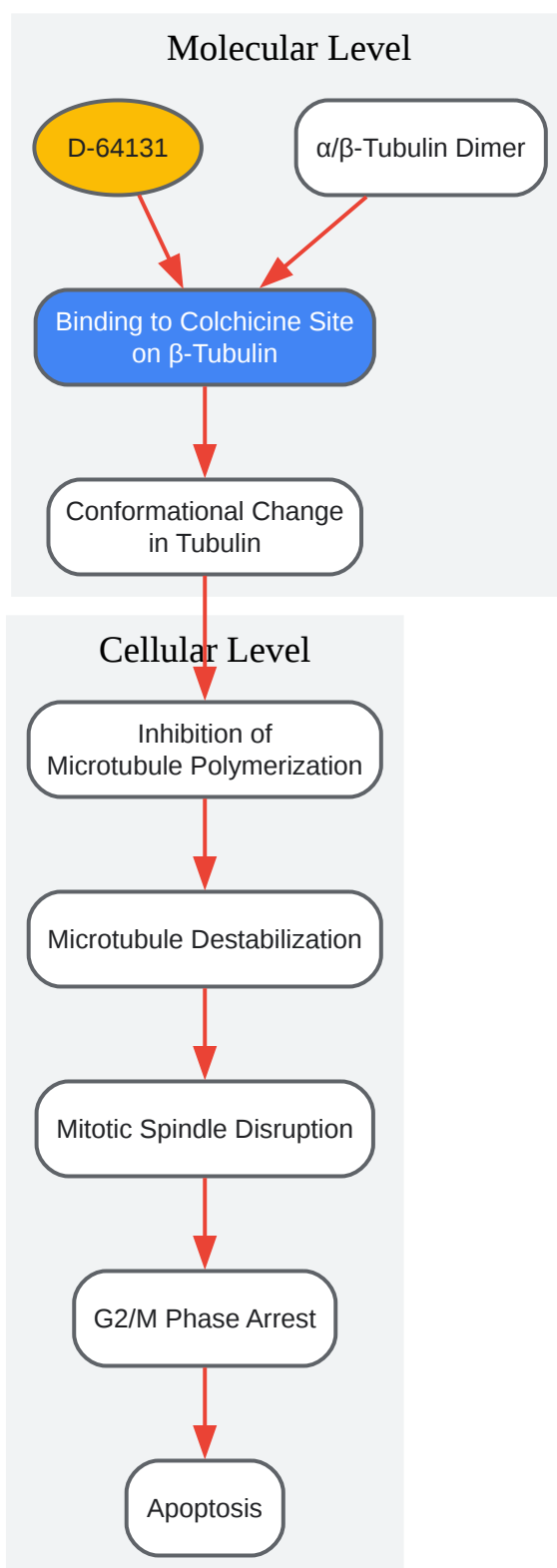


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Caption: Experimental workflow for characterizing tubulin inhibitors.

Mechanism of Action

The following diagram illustrates the mechanism of action of D-64131, from its binding to tubulin to the downstream cellular effects.



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Caption: Mechanism of action of D-64131.

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